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Compound of Interest

Compound Name: 2-Bromo-4,6-difluoropyridine

Cat. No.: B1280869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 2-Bromo-4,6-difluoropyridine, a key building block in medicinal chemistry

and agrochemical research. The information is structured to provide researchers with the data

and methodologies necessary for its effective use in the laboratory.

Core Chemical and Physical Properties
2-Bromo-4,6-difluoropyridine is a halogenated pyridine derivative valued for its specific

reactivity in cross-coupling reactions. Its physical and chemical properties are summarized

below.

Identification and Structure
Property Value

CAS Number 41404-63-1[1]

Molecular Formula C₅H₂BrF₂N[2][3]

Molecular Weight 193.98 g/mol [2][3]

Canonical SMILES C1=C(C=C(N=C1F)Br)F[1]

InChI Key UYVKWWFAWWTABT-UHFFFAOYSA-N[1]
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Physical and Thermal Properties
Property Value

Boiling Point 190.8 °C (at 760 mmHg)[1]

Density 1.808 g/cm³[1]

Flash Point 69.2 °C[1]

Purity (Typical) ≥96%[2][3]

Reactivity and Applications
2-Bromo-4,6-difluoropyridine is a versatile intermediate primarily utilized for the synthesis of

complex organic molecules. The presence of bromine and fluorine atoms on the pyridine ring

imparts distinct reactivity and properties to the final compounds.

Pharmaceutical Synthesis: It is widely used as an intermediate in the development of

pharmaceuticals, especially for kinase inhibitors and other bioactive molecules.[2] The

difluoropyridine moiety is known to enhance metabolic stability and binding affinity in drug

candidates.[2]

Cross-Coupling Reactions: The bromine atom at the 2-position is particularly susceptible to

palladium-catalyzed cross-coupling reactions. It is commonly employed in Suzuki-Miyaura

couplings to form aryl-aryl bonds and in Buchwald-Hartwig aminations to construct aryl-

amine linkages.[2]

Agrochemicals: This compound also serves as a building block in the production of modern

herbicides and fungicides, benefiting from its inherent stability and reactivity profile.[2]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-Bromo-4,6-
difluoropyridine and a representative protocol for its use in a Suzuki-Miyaura cross-coupling

reaction.
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Synthesis of 2-Bromo-4,6-difluoropyridine via Halogen
Exchange (Halex) Reaction
This protocol is based on established methods for the synthesis of related difluoropyridines via

halogen exchange from their chlorinated precursors. The starting material, 2-bromo-4,6-

dichloropyridine, is treated with an alkali metal fluoride at high temperature.

Materials:

2-Bromo-4,6-dichloropyridine

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Sulfolane)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware for high-temperature reactions with distillation setup

Procedure:

Preparation: To a dry three-necked flask equipped with a mechanical stirrer, a thermometer,

and a distillation head, add anhydrous potassium fluoride (2.5 - 3.0 equivalents) and the

polar aprotic solvent (e.g., DMSO).

Inert Atmosphere: Flush the system with an inert gas (Argon) for 15-20 minutes to remove

oxygen and moisture.

Reaction Initiation: Heat the solvent/KF slurry to the reaction temperature (typically 180-220

°C) with vigorous stirring.

Substrate Addition: Slowly add 2-bromo-4,6-dichloropyridine (1.0 equivalent) to the hot

mixture.

Reaction and Distillation: Maintain the reaction temperature and stir vigorously. The product,

2-Bromo-4,6-difluoropyridine, has a lower boiling point than the starting material and will

distill out of the reaction mixture as it is formed.
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Monitoring: Monitor the reaction by observing the rate of distillation and by analyzing the

distillate using GC-MS to confirm product formation and purity.

Work-up: The collected distillate is the crude product. It can be purified further by fractional

distillation if necessary.
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Plausible workflow for the synthesis of 2-Bromo-4,6-difluoropyridine.
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Suzuki-Miyaura Cross-Coupling Reaction
This general protocol outlines the palladium-catalyzed coupling of 2-Bromo-4,6-
difluoropyridine with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

2-Bromo-4,6-difluoropyridine (1.0 equiv)

Arylboronic acid (1.1–1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv)

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene)

Inert gas (Argon or Nitrogen)

Schlenk flask or sealed reaction vial

Procedure:

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4,6-difluoropyridine (1.0 equiv), the

arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon).

Repeat this cycle three times to ensure an oxygen-free environment.

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via

syringe.

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with

vigorous stirring.

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-

MS until the starting material is consumed.
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Work-up: After completion, cool the mixture to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified by flash column chromatography

on silica gel to yield the desired coupled product.
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Experimental workflow for a Suzuki-Miyaura coupling reaction.
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Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-4,6-difluoropyridine is not

widely available, data from closely related fluorinated bromopyridines suggest the following

precautions.

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4] Expected

to cause skin and serious eye irritation.[4]

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[4] Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat. Avoid breathing vapors or dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

Recommended storage is at 2-8°C under an inert gas atmosphere.[2] Keep away from heat,

sparks, and open flames.

First Aid:

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated

clothing.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.

Inhalation: Move the person to fresh air and keep comfortable for breathing.

Ingestion: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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